molecular formula C19H39NO2 B14441431 N-Hydroxy-N-methyloctadecanamide CAS No. 79324-61-1

N-Hydroxy-N-methyloctadecanamide

Cat. No.: B14441431
CAS No.: 79324-61-1
M. Wt: 313.5 g/mol
InChI Key: LRVGJZGFTKXDEM-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methyloctadecanamide: is an organic compound characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the nitrogen atom of an octadecanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-methyloctadecanamide typically involves the reaction of octadecanamide with hydroxylamine and a methylating agent. One common method is the reaction of octadecanamide with hydroxylamine hydrochloride in the presence of a base, followed by methylation using a methylating agent such as dimethyl sulfate . The reaction conditions often include heating and stirring to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of octadecanamide, followed by hydroxylation and methylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-methyloctadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form N-methyl derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of N-methyl derivatives.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

Chemistry: N-Hydroxy-N-methyloctadecanamide is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and protein interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical studies .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and its potential use in drug delivery systems. Its unique chemical properties may enhance the stability and bioavailability of therapeutic agents .

Industry: this compound is used in the formulation of specialty chemicals and surfactants. Its amphiphilic nature makes it suitable for use in emulsifiers, detergents, and other industrial applications .

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methyloctadecanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Uniqueness: N-Hydroxy-N-methyloctadecanamide is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and emulsifiers. Its ability to undergo various chemical reactions also adds to its versatility in synthetic chemistry.

Properties

CAS No.

79324-61-1

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

N-hydroxy-N-methyloctadecanamide

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(2)22/h22H,3-18H2,1-2H3

InChI Key

LRVGJZGFTKXDEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)O

Origin of Product

United States

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